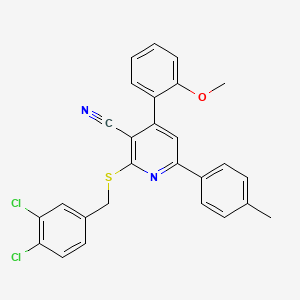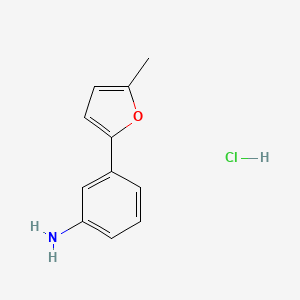
3-(5-Methylfuran-2-yl)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Methylfuran-2-yl)aniline hydrochloride is a chemical compound with the molecular formula C11H12ClNO and a molecular weight of 209.67 g/mol . It is a derivative of furan, a heterocyclic aromatic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms . This compound is primarily used in research and development within the fields of organic and medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 3-(5-Methylfuran-2-yl)aniline hydrochloride typically involves the reaction of 5-methylfurfural with aniline under acidic conditions to form the intermediate 3-(5-Methylfuran-2-yl)aniline. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
3-(5-Methylfuran-2-yl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens, acids, or bases.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(5-Methylfuran-2-yl)aniline hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(5-Methylfuran-2-yl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
3-(5-Methylfuran-2-yl)aniline hydrochloride can be compared with other similar compounds, such as:
3-(5-Methylfuran-2-yl)aniline: The non-hydrochloride form of the compound, which may have different solubility and reactivity properties.
5-Methylfurfural: A precursor in the synthesis of this compound, with its own unique chemical properties and applications.
Furan derivatives: Other compounds containing the furan ring, which may have similar or distinct biological and chemical properties.
The uniqueness of this compound lies in its specific structure and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity .
Eigenschaften
Molekularformel |
C11H12ClNO |
|---|---|
Molekulargewicht |
209.67 g/mol |
IUPAC-Name |
3-(5-methylfuran-2-yl)aniline;hydrochloride |
InChI |
InChI=1S/C11H11NO.ClH/c1-8-5-6-11(13-8)9-3-2-4-10(12)7-9;/h2-7H,12H2,1H3;1H |
InChI-Schlüssel |
FVIBOUWLJKRWIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C2=CC(=CC=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


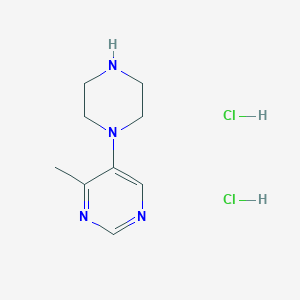

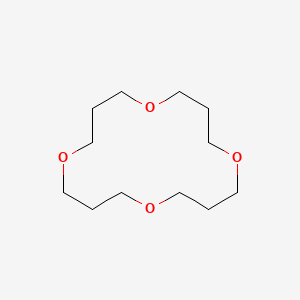
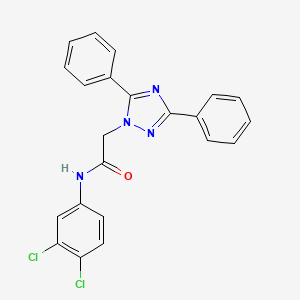
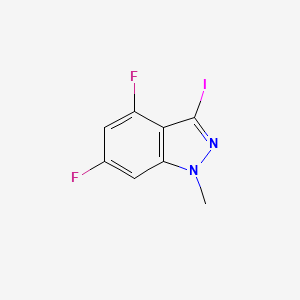

![2-Ethyl 5-methyl 7-hydroxybenzo[d][1,3]dioxole-2,5-dicarboxylate](/img/structure/B11774195.png)
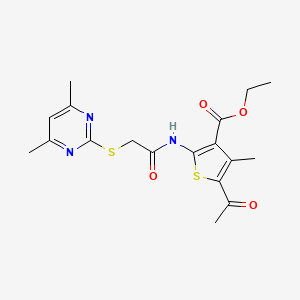
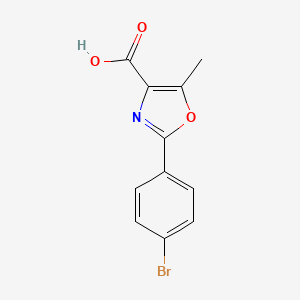
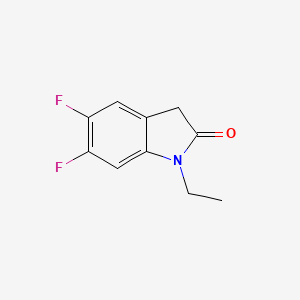
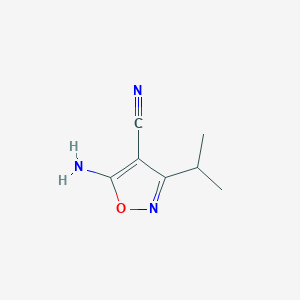

![3-(6-(5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile 2,2,2-trifluoroacetate](/img/structure/B11774238.png)
